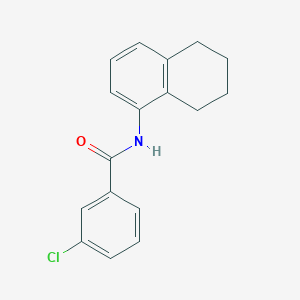
N-(3,4-dichlorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea, commonly known as Diuron, is a herbicide that has been widely used in agriculture for weed control. It belongs to the class of substituted urea herbicides and has been found to be effective against a broad spectrum of weeds. Diuron has been the subject of scientific research due to its potential impact on the environment and human health.
Mécanisme D'action
Diuron acts by inhibiting photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This leads to a disruption of electron transport and a decrease in the production of ATP and NADPH, which are essential for plant growth.
Biochemical and Physiological Effects
Diuron has been found to have toxic effects on a wide range of organisms, including plants, algae, invertebrates, and fish. It has been shown to cause damage to the liver, kidneys, and reproductive organs in animals. Diuron has also been found to be genotoxic and mutagenic, leading to DNA damage and mutations.
Avantages Et Limitations Des Expériences En Laboratoire
Diuron is a useful tool for studying the effects of herbicides on plants and aquatic organisms. It is relatively easy to obtain and can be used in a laboratory setting to simulate environmental conditions. However, the use of Diuron in lab experiments is limited by its toxicity and potential impact on the environment.
Orientations Futures
There is a need for further research on the environmental impact of Diuron, particularly in aquatic ecosystems. Studies are needed to determine the long-term effects of Diuron on plant and animal populations and the potential for bioaccumulation and biomagnification. There is also a need for the development of alternative herbicides that are less toxic and have a lower impact on the environment. Finally, research is needed to develop effective strategies for the remediation of Diuron-contaminated soils and water.
Conclusion
In conclusion, Diuron is a herbicide that has been widely used in agriculture for weed control. It has been the subject of scientific research due to its potential impact on the environment and human health. Diuron acts by inhibiting photosynthesis in plants and has been found to have toxic effects on a wide range of organisms. While Diuron is a useful tool for studying the effects of herbicides, its use in lab experiments is limited by its toxicity and potential impact on the environment. Further research is needed to determine the long-term effects of Diuron and to develop alternative herbicides that are less toxic and have a lower impact on the environment.
Méthodes De Synthèse
Diuron can be synthesized by reacting 3,4-dichloroaniline with 3-methyl-2-pyridinecarboxylic acid to form the corresponding amide. Thiourea is then added to the amide to form Diuron. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Diuron has been extensively studied for its effects on the environment, particularly in aquatic ecosystems. It has been found to have a negative impact on the growth and survival of aquatic plants and animals. Diuron has also been found to accumulate in sediments and can persist in the environment for several years. Studies have shown that Diuron can leach into groundwater and surface water, leading to contamination.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3-methylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3S/c1-8-3-2-6-16-12(8)18-13(19)17-9-4-5-10(14)11(15)7-9/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNFQZYLTPTKNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24798196 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

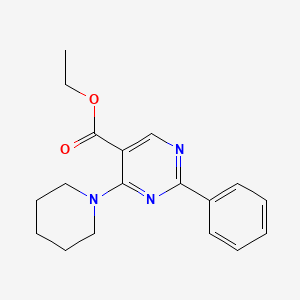
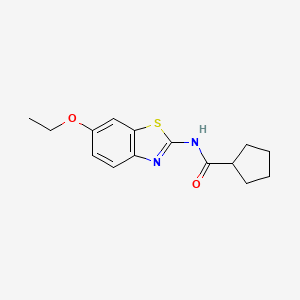
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5834207.png)

![1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-4-piperidinecarboxylic acid](/img/structure/B5834218.png)
![1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5834224.png)
![5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5834232.png)
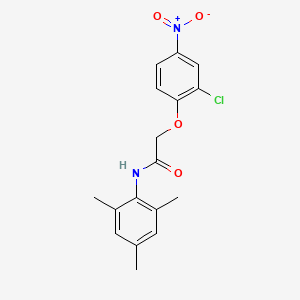
![ethyl 4-{[4-(acetylamino)phenyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B5834247.png)
![N-[4-(dimethylamino)benzyl]-6-methyl-2-pyridinamine](/img/structure/B5834249.png)
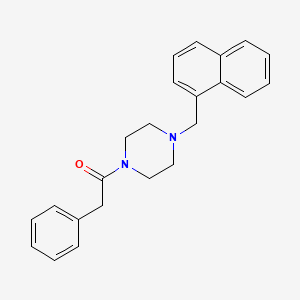
![4-{[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5834265.png)
![7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5834270.png)
